Tetramethylsuccinimide
Overview
Description
Tetramethylsuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tetramethylsuccinimide (TMS) is a cyclic compound that belongs to the class of succinimides, which are known for their diverse biological activities, particularly in the context of neurological effects. This article explores the biological activity of TMS through various studies, highlighting its mechanisms of action, effects on neuronal activity, and its potential implications in pharmacology.
Chemical Structure and Properties
This compound is characterized by its four methyl groups attached to the succinimide ring. This structural modification significantly influences its biological properties compared to other succinimides.
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Calcium Channel Modulation :
TMS has been studied for its effects on low-threshold calcium currents (LTCC) in thalamic neurons. It has been shown to reduce LTCC in a voltage-dependent manner, albeit at higher concentrations than other succinimides like ethosuximide (ES) and methylphenylsuccinimide (MPS) . The reduction of LTCC is hypothesized to contribute to its anticonvulsant properties, particularly in the treatment of absence seizures. -
Anticonvulsant vs. Convulsant Activity :
While TMS exhibits some anticonvulsant properties, it has also been reported as a convulsant agent under certain conditions. Research indicates that TMS does not occlude the effects of MPS when applied concurrently, suggesting distinct mechanisms between these compounds . This duality in action raises important considerations for its therapeutic use.
Table 1: Summary of Biological Activity Studies on TMS
Case Studies
Case Study 1: Effects on Thalamic Neurons
In a controlled study examining the effects of TMS on thalamic relay neurons, researchers observed that TMS reduced LTCC but required higher concentrations compared to ES. This finding suggests that while TMS may have some anticonvulsant potential, its efficacy is limited compared to more established succinimides .
Case Study 2: Comparative Analysis with Other Succinimides
A comparative study highlighted that while TMS has some anticonvulsant effects, it primarily acts as a convulsant at clinically relevant doses. The study emphasized the need for careful dosage management when considering TMS for therapeutic applications .
Properties
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-61-8 | |
Record name | 2,2,3,3-Tetramethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3566-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tetramethylsuccinimide in the central nervous system?
A1: this compound (TMS) exhibits convulsant activity. Its primary mechanism involves blocking the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the picrotoxin receptor site of the GABAA receptor complex. [, ] This blockade reduces GABA-mediated inhibitory postsynaptic potentials and antagonizes responses to applied GABA, ultimately leading to neuronal hyperexcitability and seizures. [, ]
Q2: How do anticonvulsant succinimides, like ethosuximide and α-methyl-α-phenylsuccinimide, differ in their mechanism of action compared to TMS?
A2: Unlike TMS, which primarily acts by blocking GABAergic neurotransmission, anticonvulsant succinimides like ethosuximide and α-methyl-α-phenylsuccinimide exhibit a two-pronged mechanism:
- Partial or Full Antagonism at the Picrotoxin Site: These compounds can partially (ethosuximide) or fully (α-methyl-α-phenylsuccinimide) antagonize the GABA-blocking effects of TMS and other convulsants like pentylenetetrazol. []
- Reduction of Low-Threshold Calcium Current (LTCC): These anticonvulsants specifically reduce LTCC in thalamic neurons, a mechanism potentially related to their efficacy in treating absence seizures (petit mal epilepsy). [] Notably, TMS does not affect LTCC significantly. []
Q3: How does the chemical structure of this compound contribute to its regioselectivity in chemical reactions?
A3: this compound, when used as a protecting group for exocyclic amines in purine derivatives, exhibits high regioselectivity for the N9 nitrogen. [] This selectivity stems from the steric hindrance imposed by the imide carbonyl and the four methyl groups on the N7 nitrogen, effectively directing glycosylation reactions towards the N9 position. []
Q4: Can this compound participate in radical reactions, and if so, what is the significance?
A4: Yes, this compound can participate in radical reactions. Specifically, the tetramethylsuccinimidyl radical, generated during the thermal decomposition of the N-bromothis compound/tetramethylsuccinimide anion complex, can readily substitute aliphatic C−H bonds. [, ] This reactivity offers potential synthetic applications for introducing the tetramethylsuccinimidyl group into various organic molecules.
Q5: How does this compound compare to other convulsants in terms of its mechanism of action and effects?
A5: While TMS acts primarily by blocking GABAergic neurotransmission, other convulsants may employ different mechanisms:
- Pentylenetetrazol: Similar to TMS, pentylenetetrazol antagonizes GABA action at the picrotoxin site. []
- Picrotoxin: Acts as a non-competitive antagonist at the chloride channel associated with the GABAA receptor complex. []
- Bicuculline: Competitively inhibits GABA binding to the GABAA receptor. []
Q6: Does the research provide insights into the potential toxicity of this compound?
A6: While the provided research focuses on the mechanism of action of TMS, it does highlight its convulsant properties. [, ] This strongly suggests potential neurotoxicity, and further investigations are necessary to fully understand its safety profile and potential long-term effects.
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